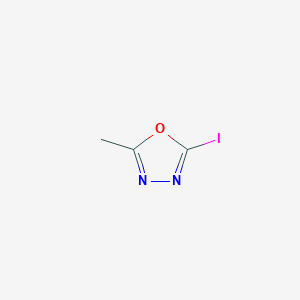

2-Iodo-5-methyl-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IN2O/c1-2-5-6-3(4)7-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCDKPPGNAWNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Iodo-5-methyl-1,3,4-oxadiazole (CAS Number: 1592334-67-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-Iodo-5-methyl-1,3,4-oxadiazole, identified by CAS number 1592334-67-2, is a heterocyclic molecule belonging to the 1,3,4-oxadiazole class. This family of compounds is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and stable chemical scaffold.[1][2] Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. Given that this appears to be a novel or non-commercially available compound, extensive experimental data is not publicly available. Therefore, this guide integrates data from analogous structures and computational predictions to offer valuable insights for researchers working with this and similar molecules.

Chemical Identity

| Property | Value | Source |

| CAS Number | 1592334-67-2 | [5] |

| Chemical Name | This compound | [5] |

| Molecular Formula | C₃H₃IN₂O | [5] |

| Molecular Weight | 209.97 g/mol | [5] |

| SMILES | CC1=NN=C(I)O1 | [5] |

| Chemical Structure | (See Diagram 1) |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext];// Define atom nodes C1 [label="C"]; N2 [label="N"]; N3 [label="N"]; C4 [label="C"]; O5 [label="O"]; C_methyl [label="CH₃"]; I_iodo [label="I"];

// Position nodes C1 [pos="0,1!"]; N2 [pos="1.2,0.5!"]; N3 [pos="1.2,-0.5!"]; C4 [pos="0,-1!"]; O5 [pos="-1,0!"]; C_methyl [pos="-2.2,-1.5!"]; I_iodo [pos="2.4,1!"];

// Draw bonds C1 -- N2 [len=1.5]; N2 -- N3 [len=1.5]; N3 -- C4 [len=1.5]; C4 -- O5 [len=1.5]; O5 -- C1 [len=1.5]; C4 -- C_methyl [len=1.5]; C1 -- I_iodo [len=1.5]; }

Diagram 1: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to the absence of extensive experimental data for this compound, computational methods provide a reliable estimation of its physicochemical properties. These predictions are crucial for designing experimental protocols, including selecting appropriate solvent systems and assessing potential bioavailability for drug development purposes.

| Property | Predicted Value | Significance in Research |

| Physical State | Solid | Based on analogous iodo-substituted heterocycles. |

| Melting Point | 100-150 °C | The presence of the iodo and methyl groups on the stable oxadiazole ring suggests a moderate melting point. Aryl substituents are known to significantly increase melting points in this class. |

| Boiling Point | > 300 °C (decomposes) | Heterocyclic compounds with halogen substituents often have high boiling points and may decompose before boiling at atmospheric pressure. |

| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | This value suggests moderate lipophilicity, which is often favorable for cell membrane permeability in drug candidates. |

| Water Solubility | Low to moderate | The presence of polar nitrogen and oxygen atoms in the ring is offset by the hydrophobic iodine and methyl groups. |

| Hydrogen Bond Acceptors | 3 (2 Nitrogen, 1 Oxygen) | Influences solubility and binding interactions with biological targets. |

| Hydrogen Bond Donors | 0 | The absence of acidic protons limits its ability to act as a hydrogen bond donor. |

Spectroscopic Characterization Profile

The following sections detail the expected spectroscopic data for this compound, based on the analysis of similar 1,3,4-oxadiazole derivatives.[6][7][8][9][10][11] This information is vital for the structural confirmation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single peak corresponding to the methyl protons.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~2.5 ppm | Singlet | 3H | -CH₃ |

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. The chemical shifts of the oxadiazole ring carbons are particularly diagnostic.

| Chemical Shift (δ) | Assignment |

| ~165 ppm | C2 (Carbon attached to Iodine) |

| ~162 ppm | C5 (Carbon attached to the methyl group) |

| ~15 ppm | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~2900-3000 | C-H stretch (methyl) |

| ~1610-1640 | C=N stretch (oxadiazole ring) |

| ~1500-1550 | N-N stretch (oxadiazole ring) |

| ~1000-1100 | C-O-C stretch (oxadiazole ring) |

| ~500-600 | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Assignment |

| ~210 | [M]⁺ (Molecular ion peak) |

| ~127 | Fragment corresponding to the loss of the methyl-oxadiazole moiety |

| ~83 | Fragment corresponding to the loss of iodine |

Hypothetical Synthesis and Characterization Workflow

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through various established methods.[7][9][10][12][13][14][15] A plausible synthetic route to this compound is outlined below. This protocol is based on the cyclization of an acylhydrazide precursor.

Diagram 2: Proposed synthesis and characterization workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N'-acetylacetohydrazide

-

To a stirred solution of hydrazine hydrate in an appropriate solvent (e.g., ethanol), slowly add one equivalent of acetic anhydride at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Remove the solvent under reduced pressure to obtain the crude N'-acetylacetohydrazide.

Step 2: Synthesis of 5-methyl-1,3,4-oxadiazol-2-amine

-

Treat the N'-acetylacetohydrazide with cyanogen bromide (CNBr) in a suitable solvent like methanol.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude 5-methyl-1,3,4-oxadiazol-2-amine.

Step 3: Synthesis of this compound

-

Dissolve the 5-methyl-1,3,4-oxadiazol-2-amine in an aqueous acidic solution (e.g., HCl).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Slowly add a solution of potassium iodide (KI) to the diazonium salt solution.

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

Extract the product with an organic solvent, wash with sodium thiosulfate solution to remove excess iodine, and then with brine.

-

Dry the organic layer and remove the solvent. Purify the crude product by column chromatography on silica gel.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity, comparing the obtained data with the predicted profiles.

Potential Applications and Scientific Context

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry. The introduction of a methyl group and an iodine atom at the 2 and 5 positions of the ring can modulate the compound's lipophilicity, steric profile, and electronic properties. The iodine atom, in particular, can act as a heavy atom for X-ray crystallography studies and can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding.

Given the broad biological activities of this class of compounds, this compound could be a valuable building block or a candidate for screening in various drug discovery programs, particularly in the areas of oncology, infectious diseases, and inflammation.

References

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. (2022-04-08).

- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI.

- Design, Synthesis, Toxicity Estimation and Molecular Docking Studies of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine as Antitubercular Agents. PMC - PubMed Central.

- 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

- Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant.

- Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simul

- 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives.

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. NIH. (2022-11-09).

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. (2022-11-09).

- Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.

- Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid deriv

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.

- Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes.

- Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives.

- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. (2022-04-08).

- Synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles using 1,3-dibromo-5,5-dimethylhydantoin as oxidant. Sci-Hub.

- Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold.

- 2-(1,2,4-triazole-5-yl)

- Possible metabolites of 5-[(4-chlorophenoxy) methyl]-1, 3,-oxadiazole-2-thiol predicted by MetaPrint2D-React software.

- 1592334-67-2|this compound. BLDpharm.

Sources

- 1. mdpi.com [mdpi.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1592334-67-2|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, Toxicity Estimation and Molecular Docking Studies of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sci-Hub. Synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles using 1,3-dibromo-5,5-dimethylhydantoin as oxidant / Tetrahedron Letters, 2006 [sci-hub.box]

The Physicochemical Landscape of Substituted 1,3,4-Oxadiazoles: A Technical Guide for Drug Development

Introduction: The 1,3,4-Oxadiazole Core in Modern Medicinal Chemistry

The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in contemporary drug discovery.[1][2][3] Its remarkable versatility stems from a unique combination of physicochemical properties that medicinal chemists can strategically exploit to overcome common challenges in drug design. This technical guide provides an in-depth exploration of these properties, offering field-proven insights into the synthesis, characterization, and application of substituted 1,3,4-oxadiazoles for researchers, scientists, and drug development professionals. Beyond a mere recitation of facts, this guide delves into the causal relationships between molecular structure and functional properties, providing a robust framework for the rational design of novel therapeutics. The 1,3,4-oxadiazole moiety is a key pharmacophore that plays a significant role in medicinal chemistry due to its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[2][3]

Core Physicochemical & Structural Attributes

The inherent properties of the 1,3,4-oxadiazole ring form the foundation of its utility. Understanding these core attributes is paramount to leveraging this scaffold effectively.

Structural Stability and Aromaticity

Among the various oxadiazole isomers, the 1,3,4-oxadiazole is the most stable, a property attributed to its symmetric structure and aromatic character.[1] This thermal and chemical stability is a significant asset, as it often translates to increased hydrolytic and metabolic stability in a physiological environment.[4] The ring is generally resistant to cleavage under acidic or basic conditions, particularly when substituted with aryl groups, which further enhance its robustness.[3]

Electronic Landscape: A Tale of Two Atoms

The electronic nature of the 1,3,4-oxadiazole ring is a defining feature. Due to the high electronegativity of the oxygen and the two pyridine-type nitrogen atoms, the ring system is electron-deficient. This results in:

-

Low electron density at the C2 and C5 positions: This makes the carbon atoms susceptible to nucleophilic attack, a reactivity that can be exploited in synthesis but must also be considered for potential metabolic vulnerabilities.[3]

-

High electron density at the N3 and N4 positions: The nitrogen atoms possess lone pairs of electrons, rendering them basic and capable of acting as hydrogen bond acceptors.[5]

This electronic distribution makes electrophilic substitution on the carbon atoms of the oxadiazole ring exceedingly difficult.[3] The influence of substituents on this electronic landscape is critical. Electron-donating groups (EDGs) can increase the electron density of the ring system, potentially modulating its reactivity and interaction with biological targets, while electron-withdrawing groups (EWGs) further decrease it. For instance, in certain synthetic routes, the presence of EDGs on a benzhydrazide precursor leads to higher yields of the final 1,3,4-oxadiazole product.[4]

Physical Properties: The Impact of Substitution

The physical state and solubility of 1,3,4-oxadiazole derivatives are heavily dictated by the nature of their substituents at the C2 and C5 positions.

-

Melting and Boiling Points: Unsubstituted 1,3,4-oxadiazole is a liquid with a boiling point of 150°C.[1][3] Lower alkyl derivatives also tend to be liquids. However, the introduction of aryl substituents dramatically increases the melting and boiling points due to increased molecular weight, symmetry, and intermolecular π-π stacking interactions.[1]

-

Solubility: The solubility profile is a critical determinant of a compound's suitability for biological testing and formulation. As a general rule, polar, smaller substituents enhance aqueous solubility. For example, a 1,3,4-oxadiazole with two methyl groups is completely soluble in water, whereas aryl-substituted analogs have significantly lower water solubility.[1] For many drug discovery applications, solubility in organic solvents is also crucial. Synthesized derivatives are often soluble in dimethyl sulfoxide (DMSO), methanol (MeOH), and chloroform (CHCl3).

Key Physicochemical Parameters in Drug Design

For drug development professionals, a deeper, quantitative understanding of several key physicochemical parameters is essential for predicting a molecule's behavior in vivo.

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The 1,3,4-oxadiazole ring is often employed as a bioisosteric replacement for amide and ester groups to modulate lipophilicity.[6]

A key finding from comparative studies is that 2,5-disubstituted 1,3,4-oxadiazoles are consistently about one order of magnitude less lipophilic (lower LogD) than their corresponding 1,2,4-oxadiazole isomers .[6] This significant difference is attributed to the distinct charge distributions and dipole moments of the two isomers. This property makes the 1,3,4-oxadiazole an invaluable tool for medicinal chemists seeking to reduce the lipophilicity of a lead compound, which can help mitigate issues like poor solubility and off-target toxicity. For drug-like molecules, a LogP value between 2 and 5 is often considered a desirable range, and many synthesized 1,3,4-oxadiazole derivatives fall within this window.[2]

Hydrogen Bonding Capacity

The ability of a molecule to form hydrogen bonds is fundamental to its interaction with biological targets like proteins and nucleic acids. Due to the electronegativity of its nitrogen and oxygen atoms, the 1,3,4-oxadiazole ring functions as a hydrogen bond acceptor .[5] Notably, the nitrogen atoms are considered stronger hydrogen bond acceptors than the ring oxygen.[5] This property allows the oxadiazole core to mimic the hydrogen bonding capabilities of esters and amides, contributing to its success as a bioisostere. The introduction of substituents with hydrogen bond donor or acceptor groups can further tune the molecule's interaction profile.

Metabolic Stability

A significant advantage of the 1,3,4-oxadiazole scaffold is its generally high metabolic stability.[4] This is particularly evident when compared to its 1,2,4-isomer. Studies have shown that 1,3,4-oxadiazole-containing compounds exhibit lower intrinsic clearance in human liver microsomes (HLM).[6] This enhanced stability is not typically due to the formation of reactive metabolites that inhibit cytochrome P450 (CYP) enzymes. Instead, it is hypothesized that the 1,3,4-oxadiazole moiety leads to weaker binding and recognition by metabolizing CYP enzymes.[6] The primary sites of metabolism are usually the substituents attached to the ring, not the stable heterocyclic core itself.[6] This inherent stability can lead to improved pharmacokinetic profiles, such as longer half-life and increased bioavailability.

Synthesis and Characterization: A Practical Framework

The translation of a molecular design into a physical substance requires robust and reproducible synthetic and analytical methodologies.

Common Synthetic Pathways

The most prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. This transformation can be achieved using a wide array of dehydrating agents, providing chemists with flexibility based on substrate tolerance and available resources.

Key Dehydrating Agents:

The general workflow for this approach is illustrated below.

Caption: General workflow for synthesizing 1,3,4-oxadiazoles via diacylhydrazine cyclodehydration.

Another efficient method involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazide intermediates, followed by a cyclodesulfurization reaction.[4]

Experimental Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole

This protocol provides a representative, self-validating procedure for the synthesis of a 1,3,4-oxadiazole derivative via cyclodehydration using phosphorus oxychloride.

Objective: To synthesize a 2-aryl-5-alkyl-1,3,4-oxadiazole.

Materials:

-

Aryl acid hydrazide (1.0 eq)

-

Aliphatic carboxylic acid (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 volumes)

-

Crushed ice

-

20% Sodium bicarbonate (NaHCO₃) solution

-

Methanol (for recrystallization)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Filtration apparatus (Büchner funnel)

-

Thin Layer Chromatography (TLC) plates (Silica gel G)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aryl acid hydrazide (1.0 eq) and the aliphatic carboxylic acid (1.0 eq).

-

Addition of Reagent: Carefully add phosphorus oxychloride (5-10 volumes) to the flask in a fume hood.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-110°C) for 4-8 hours.

-

Causality Insight: Heating provides the necessary activation energy for the dehydration and subsequent cyclization to occur. POCl₃ acts as both the solvent and the dehydrating agent.

-

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of petroleum ether and ethyl acetate. The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a beaker of crushed ice with stirring.

-

Causality Insight: This step quenches the reaction and hydrolyzes the excess POCl₃. This is a highly exothermic process and must be done with caution.

-

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a 20% NaHCO₃ solution until the effervescence ceases and the pH is neutral to slightly basic. A solid precipitate should form.

-

Causality Insight: Neutralization ensures the product, which is typically a neutral organic molecule, is no longer in its protonated form and will precipitate out of the aqueous solution.

-

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.[7]

-

Drying: Dry the purified crystals in a vacuum oven.

Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in drug development. A combination of spectroscopic and analytical techniques is employed for this purpose.

Table 1: Key Analytical Techniques for 1,3,4-Oxadiazole Characterization

| Technique | Information Provided | Typical Observations |

| ¹H NMR | Number, location, and coupling of protons. | Aromatic protons on substituents appear downfield (δ 7-9 ppm). Protons on alkyl chains appear upfield. Chemical shifts confirm the electronic environment.[8] |

| ¹³C NMR | Number and type of carbon atoms. | The two carbon atoms of the 1,3,4-oxadiazole ring itself give characteristic signals in the range of δ 160-165 ppm.[8] |

| IR Spectroscopy | Presence of functional groups. | Characteristic peaks include C=N stretching (~1660 cm⁻¹), C-O-C stretching (~1070 cm⁻¹), and aromatic C-H stretching (~3060 cm⁻¹).[9] |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) confirms the molecular weight of the synthesized compound.[7][9] |

| Elemental Analysis | Percentage composition of C, H, N. | Confirms the molecular formula of the compound. |

| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment. | A single spot on the TLC plate in multiple solvent systems is an indicator of purity.[7][10] |

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies provide a powerful computational framework to correlate the physicochemical properties of a series of compounds with their biological activity.[7] For 1,3,4-oxadiazoles, QSAR models have been developed to predict activities such as antibacterial and antioxidant effects.[7][11] These models often use descriptors like LogP, molecular weight, molar refractivity, and solvent accessible surface area.[7] The resulting equations can guide the design of new analogs by highlighting which physicochemical properties are most influential for the desired biological outcome.

Caption: The logical workflow of a QSAR study for designing new 1,3,4-oxadiazole derivatives.

Conclusion and Future Outlook

The substituted 1,3,4-oxadiazole is far more than just another heterocyclic ring; it is a strategic tool in the arsenal of the medicinal chemist. Its inherent stability, predictable electronic nature, and tunable physicochemical properties—particularly its favorable lipophilicity and metabolic stability profile compared to its isomers—make it an exceptional scaffold for the development of next-generation therapeutics. By understanding the fundamental principles outlined in this guide, from the causality behind synthetic choices to the quantitative impact of structural modifications on ADME properties, researchers can more effectively harness the power of the 1,3,4-oxadiazole core to design safer, more efficacious drugs. The continued exploration of this versatile nucleus, guided by the principles of rational drug design and a deep appreciation of its physicochemical landscape, promises to yield novel candidates across a wide range of therapeutic areas.

References

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved January 23, 2026, from [Link]

-

SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. (n.d.). AfaSci. Retrieved January 23, 2026, from [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. Retrieved January 23, 2026, from [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

The Biological Potential and Synthetic Diversity of 1,3,4-Oxadiazole Multiplexed with Various Heterocyclic Compounds. (2022). DergiPark. Retrieved January 23, 2026, from [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (n.d.). Research and Reviews. Retrieved January 23, 2026, from [Link]

-

A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (n.d.). Tetrahedron - Luxembourg Bio Technologies. Retrieved January 23, 2026, from [Link]

-

Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]

-

Oxadiazoles in Medicinal Chemistry. (2011). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Synthesis and characterization of novel 2,5-diphenyl-1,3,4-oxadiazole derivatives of anthracene and its application as electron transporting blue emitters in OLEDs. (2010). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Design, synthesis and QSAR studies on a series of 2, 5-disubstituted- 1,3,4-oxadiazole derivatives of diclofenac and naproxen for analgesic and anti-inflammatory activity. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Driving the efficient construction and functional-group editing of 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole-based high-energy compounds by a resonance-assisted hydrogen bonding strategy. (n.d.). Journal of Materials Chemistry A (RSC Publishing). Retrieved January 23, 2026, from [Link]

-

A Quantitative Structure-Antioxidant Relationship (QSAR) model for 1,3,4- oxadiazole derivatives using PLS regression. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. afasci.com [afasci.com]

- 3. rroij.com [rroij.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The 1,3,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 1,3,4-oxadiazole nucleus has emerged as a "privileged scaffold" due to its remarkable versatility and broad spectrum of biological activities.[1][2] This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, serves as a cornerstone in the design of innovative drugs, demonstrating significant potential in the treatment of a wide array of diseases.[3][4] Its unique structural and physicochemical properties, including the ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive pharmacophore for engaging with various biological targets.[5]

This technical guide provides a comprehensive overview of the biological activities of 1,3,4-oxadiazole-containing compounds, delving into their synthesis, mechanisms of action, and the experimental methodologies used for their evaluation. It is designed to be a valuable resource for researchers actively involved in the discovery and development of new pharmaceuticals.

The 1,3,4-Oxadiazole Core: Structure and Synthesis

The fundamental structure of 1,3,4-oxadiazole is a five-membered heterocyclic ring. Its derivatives are typically synthesized through cyclization reactions, with numerous strategies available to medicinal chemists.

Caption: The core structure of a 2,5-disubstituted 1,3,4-oxadiazole ring.

A prevalent and versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. This can be achieved using a variety of dehydrating agents, such as phosphorus oxychloride (POCl₃) or sulfuric acid.[6] One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, have also been developed to improve efficiency and reduce waste.[7]

Caption: A general workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Diverse Biological Activities of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold has been incorporated into a multitude of compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and 1,3,4-oxadiazole derivatives have demonstrated significant promise.[8] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[9]

Mechanism of Action: Many 1,3,4-oxadiazole-containing compounds exert their anticancer effects by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting enzymes like matrix metalloproteinases (MMPs) that are involved in tumor invasion and metastasis.[10] Some derivatives have also been shown to target specific enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are vital for cancer cell growth.[9]

Caption: Key mechanisms of anticancer activity of 1,3,4-oxadiazole derivatives.

Quantitative Data:

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4h | A549 (Lung) | <0.14 | [10] |

| 4f | A549 (Lung) | 1.59 - 7.48 | [10] |

| 4g | C6 (Glioma) | 8.16 | [10] |

| 66a | HeLa (Cervical) | 0.224 | [11] |

| 66b | HeLa (Cervical) | 0.205 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[12]

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[13]

-

Incubation: Incubate the plate at 37°C for 1 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Mix thoroughly to ensure complete solubilization and record the absorbance at 570 nm using a microplate reader.[12][13]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.[14] 1,3,4-oxadiazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[10][15]

Mechanism of Action: The antimicrobial mechanism of 1,3,4-oxadiazoles is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[16] For instance, some derivatives are believed to inhibit enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme crucial for fatty acid synthesis in bacteria.[10] The toxophoric -N=C-O- linkage in the oxadiazole ring may also react with nucleophilic centers in microbial cells, contributing to their antimicrobial effect.[16]

Caption: Postulated mechanisms of antimicrobial action for 1,3,4-oxadiazole derivatives.

Quantitative Data:

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 14a, 14b | P. aeruginosa, B. subtilis | 0.2 | [10] |

| 23p | S. epidermidis | 31.25 | [17] |

| 23p | M. luteus | 15.63 | [17] |

| OZE-I, -II, -III | S. aureus | ≥62.5 | [18] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]

-

Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the 1,3,4-oxadiazole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. 1,3,4-oxadiazole derivatives have shown promising anti-inflammatory properties.[2]

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).[5] By inhibiting these enzymes, they can reduce the production of prostaglandins, which are key mediators of inflammation.

Quantitative Data:

| Compound ID | Anti-inflammatory Activity (% inhibition of edema) | Dose (mg/kg) | Reference |

| 21c | 59.5% | 20 | [3] |

| 21i | 61.9% | 20 | [3] |

| Indomethacin (Standard) | 64.3% | 20 | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,3,4-oxadiazole derivatives have been identified as potent anticonvulsant agents.

Mechanism of Action: The anticonvulsant activity of 1,3,4-oxadiazoles is often associated with their interaction with the GABAergic system. Some compounds are believed to enhance the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, by binding to the GABA-A receptor.

Quantitative Data:

| Compound ID | Anticonvulsant Activity (MES Test) ED₅₀ (mg/kg) | Reference |

| 5b | 8.9 | |

| Carbamazepine (Standard) | >8.9 |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animal Preparation: Use mice or rats for the experiment.

-

Compound Administration: Administer the test compounds at various doses.

-

Induction of Seizure: At the time of peak effect of the drug, deliver a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through corneal electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The abolition of the tonic hindlimb extension is considered as the endpoint, indicating protection against the seizure. The ED₅₀, the dose that protects 50% of the animals, is then calculated.

Conclusion and Future Perspectives

The 1,3,4-oxadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse and potent biological activities exhibited by its derivatives underscore their potential as lead compounds for the development of new drugs targeting a wide range of diseases. Future research should focus on elucidating the precise mechanisms of action for various biological activities, which will enable more rational drug design and the development of compounds with enhanced potency and selectivity. Furthermore, exploring novel synthetic methodologies to create diverse libraries of 1,3,4-oxadiazole derivatives will undoubtedly lead to the discovery of new therapeutic agents with improved clinical outcomes.

References

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. rroij.com [rroij.com]

- 3. mdpi.com [mdpi.com]

- 4. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijmspr.in [ijmspr.in]

- 13. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thaiscience.info [thaiscience.info]

- 16. Recent progress of 1,3,4-oxadiazoles as anticonvulsants: Future horizons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. thieme-connect.de [thieme-connect.de]

- 18. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

The 1,3,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: January 23, 2026

Abstract

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its favorable physicochemical properties, including metabolic stability, hydrogen bonding capability, and ability to serve as a bioisostere for amide and ester groups, have positioned it as a cornerstone in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the diverse therapeutic applications of 1,3,4-oxadiazole derivatives, with a primary focus on their anticancer potential. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin their pharmacological effects. Furthermore, this guide offers detailed, field-proven protocols for the synthesis of a representative 1,3,4-oxadiazole derivative and for the evaluation of its cytotoxic activity, empowering researchers to accelerate their own drug discovery endeavors.

The 1,3,4-Oxadiazole Core: Physicochemical Properties and Synthetic Rationale

The 1,3,4-oxadiazole moiety, with its unique arrangement of one oxygen and two nitrogen atoms, confers several advantageous properties to a drug candidate. The ring system is planar and aromatic, contributing to favorable stacking interactions with biological targets.[1] The presence of nitrogen atoms allows for hydrogen bond acceptor interactions, a critical feature for molecular recognition.[2] From a drug development perspective, the 1,3,4-oxadiazole ring is considered a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1]

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is typically achieved through the cyclodehydration of N,N'-diacylhydrazines or the reaction of acid hydrazides with various reagents. A common and effective method involves the reaction of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[3]

General Synthetic Workflow

The following diagram illustrates a general and widely applicable synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles. The causality behind this experimental choice lies in its efficiency and versatility, allowing for the introduction of a wide range of substituents at the 2 and 5 positions, which is crucial for optimizing biological activity.

Caption: General synthetic scheme for 2,5-disubstituted 1,3,4-oxadiazoles.

Therapeutic Applications: A Focus on Oncology

The versatility of the 1,3,4-oxadiazole scaffold has led to its investigation in a multitude of therapeutic areas, including as an antimicrobial, anti-inflammatory, and antiviral agent.[4][5] However, it is in the realm of oncology that this scaffold has shown particularly profound and diverse potential.[6][7] 1,3,4-Oxadiazole derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including the inhibition of crucial enzymes and growth factor receptors involved in tumor progression.[1][8]

Mechanism of Action: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

One of the key mechanisms by which certain 1,3,4-oxadiazole derivatives exhibit their potent anticancer activity is through the inhibition of VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[7][9] By blocking the ATP binding site of VEGFR-2, these compounds inhibit its downstream signaling cascade, ultimately leading to a reduction in tumor angiogenesis and growth.[7]

The following diagram illustrates the VEGFR-2 signaling pathway and the inhibitory action of a hypothetical 1,3,4-oxadiazole-based inhibitor.

Caption: Inhibition of the VEGFR-2 signaling pathway by a 1,3,4-oxadiazole derivative.

Other Notable Anticancer Mechanisms

Beyond VEGFR-2 inhibition, 1,3,4-oxadiazole derivatives have been reported to target a range of other critical players in cancer progression, including:

-

Glycogen Synthase Kinase-3β (GSK-3β): Implicated in the hyperphosphorylation of tau protein in Alzheimer's disease, GSK-3β is also a target in cancer therapy.[1]

-

Matrix Metalloproteinases (MMPs): Certain derivatives have shown inhibitory activity against MMP-9, an enzyme involved in tumor invasion and metastasis.[4]

-

Thymidylate Synthase (TS): This enzyme is crucial for DNA synthesis and is a well-established target for chemotherapy.[8]

-

Histone Deacetylases (HDACs): Inhibition of HDACs can lead to changes in gene expression that induce apoptosis and cell cycle arrest in cancer cells.[8]

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of 2,5-disubstituted 1,3,4-oxadiazoles is highly dependent on the nature of the substituents at the R1 and R2 positions. Systematic modification of these positions has provided valuable insights into the structure-activity relationships (SAR) for various targets.

| Target | Key Substituent Features at R1 and R2 | Resulting Activity |

| VEGFR-2 | Aromatic or heteroaromatic rings capable of forming hydrogen bonds and hydrophobic interactions within the ATP binding pocket.[7] | Potent inhibition of kinase activity and anti-angiogenic effects. |

| GSK-3β | Specific heterocyclic systems that can interact with the hinge region of the kinase.[1] | Selective and potent inhibition. |

| Antimicrobial | Halogenated aromatic rings, particularly those with bromo groups at the ortho position.[10] | Enhanced antibacterial and antifungal activity. |

| Anti-inflammatory | Substitution with moieties that can interact with the active site of COX-2.[2] | Significant anti-inflammatory effects. |

Experimental Protocols: A Practical Guide

To facilitate the exploration of 1,3,4-oxadiazole scaffolds, this section provides detailed, step-by-step protocols for the synthesis of a representative anticancer derivative and for the evaluation of its cytotoxic effects using the MTT assay.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives

This protocol describes a general method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via the reaction of an acid hydrazide with a carboxylic acid using phosphorus oxychloride as the cyclodehydrating agent.[3][11]

Materials:

-

Naphthofuran-2-hydrazide (1 equivalent)

-

p-Aminobenzoic acid (PABA) (1.2 equivalents)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol

-

Round-bottomed flask

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

-

To a round-bottomed flask, add Naphthofuran-2-hydrazide (1 equivalent) and p-aminobenzoic acid (1.2 equivalents).[11]

-

Cool the flask in an ice bath and slowly add POCl₃ (3 cm³) with stirring.[11]

-

Remove the ice bath and stir the reaction mixture at room temperature for 10 minutes.[11]

-

Heat the reaction mixture to 80 °C and maintain this temperature for 4 hours.[11]

-

After cooling to room temperature, carefully quench the reaction by pouring the mixture onto crushed ice.[11]

-

Basify the resulting solution with a saturated NaHCO₃ solution until the effervescence ceases.[11]

-

Collect the precipitated solid by filtration and wash it thoroughly with saturated sodium bicarbonate solution followed by cold water.[11]

-

Recrystallize the crude product from ethanol to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole derivative.[11]

Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

-

Cancer cell line of interest (e.g., A549 human lung cancer cells)

-

Complete cell culture medium

-

96-well microplate

-

1,3,4-Oxadiazole test compounds (dissolved in a suitable solvent like DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Detergent reagent (e.g., Solubilization solution)

-

Multichannel pipette

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Plate the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium.[12]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to attach.

-

Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole test compounds and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]

-

Addition of MTT Reagent: Add 10 µL of MTT reagent to each well.[12]

-

Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]

-

Solubilization of Formazan: Add 100 µL of the detergent reagent to each well to dissolve the formazan crystals.[12]

-

Incubation for Solubilization: Leave the plate at room temperature in the dark for 2 hours.[12]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Experimental Workflow for MTT Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The 1,3,4-oxadiazole scaffold has unequivocally established its significance in the landscape of modern drug discovery. Its remarkable versatility and broad spectrum of biological activities, particularly in oncology, continue to inspire the development of novel therapeutic agents.[5] The ability to readily synthesize a diverse library of derivatives allows for the fine-tuning of pharmacological properties and the exploration of new therapeutic targets.

Future research in this area will likely focus on the development of more selective and potent 1,3,4-oxadiazole-based inhibitors, leveraging computational tools for rational drug design. Furthermore, the exploration of this scaffold in combination therapies and as a component of drug delivery systems holds immense promise for overcoming drug resistance and improving patient outcomes. The insights and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable heterocyclic core.

References

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. (2023). The Journal of Organic Chemistry. Retrieved from [Link]

-

Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. (2009). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega. Retrieved from [Link]

-

(PDF) Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. (2017). ResearchGate. Retrieved from [Link]

-

Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3β. (n.d.). ResearchGate. Retrieved from [Link]

-

1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic e. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (2017). Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]

-

Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (2014). Arabian Journal of Chemistry. Retrieved from [Link]

-

Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. (n.d.). SciSpace. Retrieved from [Link]

-

Some reported VEGFR-2 inhibitors (I, II, III, and IV) and the target... (n.d.). ResearchGate. Retrieved from [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. Retrieved from [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Journal of the Iranian Chemical Society. Retrieved from [Link]

-

In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2024). MDPI. Retrieved from [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. Retrieved from [Link]

-

Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022). PubMed. Retrieved from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved from [Link]

Sources

- 1. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. texaschildrens.org [texaschildrens.org]

A Technical Guide to the Discovery and Significance of Novel 1,3,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3,4-oxadiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, consistently appearing in compounds with significant and diverse pharmacological activities.[1][2][3] This five-membered heterocyclic ring, containing one oxygen and two nitrogen atoms, serves as a versatile framework for the development of novel therapeutic agents.[4][5] Its favorable physicochemical properties, synthetic accessibility, and ability to engage in crucial hydrogen bonding interactions with biological macromolecules make it a focal point of modern drug discovery.[6][7] This guide provides an in-depth exploration of the synthesis, multifaceted biological significance, and mechanisms of action of novel 1,3,4-oxadiazole derivatives, offering field-proven insights for professionals in drug development. We will delve into key therapeutic areas, including oncology, infectious diseases, and inflammation, supported by detailed protocols, mechanistic diagrams, and structure-activity relationship analyses.

The 1,3,4-Oxadiazole Core: A Foundation for Drug Design

The 1,3,4-oxadiazole ring is an aromatic heterocycle that is bioisosterically comparable to esters, amides, and carbamates, offering improved metabolic stability and pharmacokinetic properties.[6] Its structure is characterized by a stable five-membered ring, and while the parent compound is a liquid, the incorporation of aryl substituents at the 2 and 5 positions significantly raises melting and boiling points.[8] The key to its utility lies in its electronic nature and its capacity to act as a linker for various functional groups, enabling interaction with a wide array of biological targets.[6] The presence of the –N=C-O moiety is considered fundamental to its biological activity.[9]

Synthetic Pathways: From Concept to Compound

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-established, offering robust and flexible routes to a vast library of derivatives. The choice of synthetic strategy is often dictated by the desired substituents and the required reaction conditions.

Foundational Synthetic Strategies

The most prevalent methods involve the cyclization of intermediates derived from acid hydrazides. These methods are reliable and have been refined to improve yields and reduce reaction times.

-

Dehydrative Cyclization of Diacylhydrazines: This classic method involves the reaction of acid hydrazides with carboxylic acids or acid chlorides, followed by cyclization using a dehydrating agent. The rationale for using agents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂) is their ability to efficiently remove water, driving the reaction towards the formation of the stable oxadiazole ring.[1][10]

-

Oxidative Cyclization of Acylhydrazones: N-acylhydrazones, formed by the condensation of aldehydes with acid hydrazides, can undergo oxidative cyclization to yield 1,3,4-oxadiazoles. Reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or iodine are effective for this transformation, offering a metal-free and often milder alternative to other methods.[3]

-

Reaction of Acid Hydrazides with Carbon Disulfide: For the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, a common precursor for further modification, acid hydrazides are reacted with carbon disulfide (CS₂) in a basic medium, followed by acidification to induce cyclization.[3]

General Experimental Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole

This protocol outlines a representative synthesis starting from an ester, a common and cost-effective starting material. The self-validating nature of this workflow lies in the purification and characterization steps at each stage, ensuring the identity and purity of the intermediates and the final product.

Step 1: Synthesis of Acid Hydrazide (Intermediate I)

-

Dissolve the starting ester (e.g., methyl benzoate, 1.0 eq) in ethanol.

-

Add hydrazine monohydrate (1.5-2.0 eq) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC). The rationale here is that the nucleophilic hydrazine displaces the alcohol from the ester to form the stable hydrazide.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from ethanol to obtain the pure acid hydrazide.

Step 2: Synthesis of N-Acylhydrazone (Intermediate II)

-

Dissolve the acid hydrazide (Intermediate I, 1.0 eq) in a suitable solvent like ethanol or acetic acid.

-

Add the desired aromatic aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature or under gentle reflux for 2-4 hours, again monitoring by TLC.

-

Cool the mixture. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the N-acylhydrazone.

Step 3: Oxidative Cyclization to 1,3,4-Oxadiazole (Final Product)

-

Suspend the N-acylhydrazone (Intermediate II, 1.0 eq) in a solvent such as dichloromethane or acetic acid.

-

Add an oxidizing agent, for example, ceric ammonium nitrate or iodine (1.1 eq), portion-wise.[11]

-

Stir the reaction at room temperature for 6-12 hours until TLC indicates the consumption of the starting material.

-

Quench the reaction with an appropriate reagent (e.g., sodium thiosulfate solution if iodine was used).

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

-

Confirm the structure using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[10]

Pharmacological Significance: A Multi-Target Scaffold

The true significance of the 1,3,4-oxadiazole core lies in its broad spectrum of biological activities.[1][12] By modifying the substituents at the 2 and 5 positions, researchers can fine-tune the molecule's properties to target different biological pathways with high potency and selectivity.

Anticancer Activity

Cancer remains a leading cause of mortality, and the need for novel, more effective, and less toxic therapeutics is urgent.[4] 1,3,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms.[2][4][13]

-

Mechanism of Action: Their antiproliferative effects are linked to the inhibition of critical enzymes and growth factors involved in cancer progression, such as telomerase, histone deacetylase (HDAC), topoisomerases, and matrix metalloproteinases (MMPs).[14][15] Many derivatives induce apoptosis (programmed cell death), a key therapeutic goal in oncology.[14] They can also cause cell cycle arrest, preventing cancer cells from proliferating.[14]

-

Case Study Example: A study on novel 2,5-disubstituted 1,3,4-oxadiazoles revealed compounds with potent cytotoxicity against human lung (A549) and rat glioma (C6) cancer cell lines.[14] For instance, certain derivatives showed IC₅₀ values significantly lower than the standard drug cisplatin.[14] These compounds were found to induce apoptosis at a higher rate than cisplatin and caused cell cycle arrest in the G0/G1 phase.[14]

Antimicrobial Activity

The rise of drug-resistant pathogens is a global health crisis. 1,3,4-Oxadiazole derivatives have shown potent activity against a wide range of microbes.[16][17]

-

Antibacterial Activity: These compounds have been effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8][18] Some derivatives exhibit minimum inhibitory concentrations (MICs) as low as 4-32 µg/mL and have shown bactericidal effects.[19] A key advantage is their ability to prevent and disrupt biofilm formation, a critical factor in chronic infections.[19] The lipophilicity conferred by the oxadiazole ring and its substituents is thought to facilitate penetration of the microbial cell membrane.[10]

-

Antifungal and Antiviral Activity: The scaffold is also present in compounds with significant antifungal and antiviral properties.[8][20] The most notable example is Raltegravir, an FDA-approved HIV integrase inhibitor that contains a 1,3,4-oxadiazole ring and is a cornerstone of antiretroviral therapy.[2][8]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases. 1,3,4-Oxadiazole derivatives have been developed as potent anti-inflammatory agents.

-

Mechanism of Action: Many nonsteroidal anti-inflammatory drugs (NSAIDs) act by inhibiting cyclooxygenase (COX) enzymes. Some oxadiazole derivatives have shown the ability to inhibit both COX-1 and COX-2 enzymes.[21] Molecular docking studies have confirmed a high binding affinity for the COX-2 enzyme, suggesting a basis for structure-based design of more selective and potent anti-inflammatory drugs.[6] This dual-inhibition mechanism may offer therapeutic benefits with potentially fewer side effects than traditional NSAIDs.[9]

Structure-Activity Relationship (SAR) and Data Analysis

Understanding how structural changes impact biological activity is crucial for rational drug design. SAR studies on 1,3,4-oxadiazole derivatives have yielded valuable insights. For example, in anticancer studies, the presence of electron-withdrawing groups (like nitro or chloro) or specific heterocyclic rings (like benzothiazole) on the phenyl rings at the 2 and 5 positions can dramatically influence cytotoxicity.[14]

| Compound ID (Reference) | R¹ Group | R² Group | Target/Cell Line | Activity (IC₅₀) |

| 4h [14] | -(CH₂)O-(acetamidophenyl) | -S-(CH₂)CO-NH-(phenyl) | A549 (Lung Cancer) | <0.14 µM |

| 4i [14] | -(CH₂)O-(acetamidophenyl) | -S-(CH₂)CO-NH-(4-NO₂-phenyl) | A549 (Lung Cancer) | 1.59 µM |

| 4l [14] | -(CH₂)O-(acetamidophenyl) | -S-(CH₂)CO-NH-(4-Cl-phenyl) | A549 (Lung Cancer) | 1.80 µM |

| Cisplatin (Standard)[14] | N/A | N/A | A549 (Lung Cancer) | 3.21 µM |

| 4g [14] | -(CH₂)O-(acetamidophenyl) | -S-(CH₂)CO-NH-(6-OEt-benzothiazole) | C6 (Glioma) | 8.16 µM |

Table 1: Cytotoxic activity of selected 1,3,4-oxadiazole derivatives. Data synthesized from[14].

Protocol for Biological Evaluation: Cytotoxicity Assessment

To validate the anticancer potential of newly synthesized compounds, a robust and reproducible bioassay is essential. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cell viability.

Protocol: MTT Assay for In Vitro Cytotoxicity

-

Cell Culture: Culture the target cancer cell line (e.g., A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight. This ensures a uniform monolayer for drug treatment.

-

Compound Treatment: Prepare serial dilutions of the synthesized 1,3,4-oxadiazole derivatives in the culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow sufficient time for the compounds to exert their cytotoxic effects.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The rationale is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

References

- Gümüş, F., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).

- Karpińska, M., & Szymanowska, D. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.

- Wang, Z., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). International Journal of Current Science and Technology.

- 1,3,4-Oxadiazole as an Anticancer Agent. (2024). International Journal for Multidisciplinary Research.

- Siddiqui, N., et al. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications.

- Saini, M. S., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry.

- 1,3,4-Oxadiazoles as Anticancer Agents: A Review. (n.d.). Anti-Cancer Agents in Medicinal Chemistry.

- Bollikolla, H. B., & Kumar, B. R. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.

- Wang, Z., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. PubMed.

- Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. (n.d.). Journal of University of Shanghai for Science and Technology.

- Szyling, J., et al. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules.

- A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. (2025). Current Organic Chemistry.

- Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. (2009). Bioorganic & Medicinal Chemistry.

- Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. (n.d.). International Journal of Pharmaceutical and Clinical Research.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Molecules.

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). Current Drug Targets.

- Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2021). Naresuan University Journal: Science and Technology.

- Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2024). ResearchGate.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI.

- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.

- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.).

- Ali, S., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules.

- de Almeida, G. S. S., et al. (n.d.). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2025). ResearchGate.

- Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. (n.d.). Current Organic Synthesis.

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. jchemrev.com [jchemrev.com]

- 4. ijfmr.com [ijfmr.com]

- 5. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. wisdomlib.org [wisdomlib.org]

- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thaiscience.info [thaiscience.info]

- 12. jusst.org [jusst.org]

- 13. 1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. ijmspr.in [ijmspr.in]

- 19. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benthamscience.com [benthamscience.com]

The 1,3,4-Oxadiazole Ring: A Technical Guide to its Electron-Accepting Properties for Advanced Material and Therapeutic Design

Foreword